3-Methoxy-5-methylisoxazole 3-Methoxy-5-methylisoxazole
Brand Name: Vulcanchem
CAS No.: 16864-45-2
VCID: VC21267362
InChI: InChI=1S/C5H7NO2/c1-4-3-5(7-2)6-8-4/h3H,1-2H3
SMILES: CC1=CC(=NO1)OC
Molecular Formula: C5H7NO2
Molecular Weight: 113.11 g/mol

3-Methoxy-5-methylisoxazole

CAS No.: 16864-45-2

Cat. No.: VC21267362

Molecular Formula: C5H7NO2

Molecular Weight: 113.11 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxy-5-methylisoxazole - 16864-45-2

Specification

CAS No. 16864-45-2
Molecular Formula C5H7NO2
Molecular Weight 113.11 g/mol
IUPAC Name 3-methoxy-5-methyl-1,2-oxazole
Standard InChI InChI=1S/C5H7NO2/c1-4-3-5(7-2)6-8-4/h3H,1-2H3
Standard InChI Key CCCGZCQYXYLDIH-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)OC
Canonical SMILES CC1=CC(=NO1)OC

Introduction

Physical and Chemical Properties

3-Methoxy-5-methylisoxazole possesses specific physical and chemical properties that make it relevant for various applications. These properties have been well-documented through analytical studies and computational modeling.

Structural Characteristics

The structural configuration of 3-Methoxy-5-methylisoxazole can be represented as follows:

  • A five-membered isoxazole ring with oxygen at position 1 and nitrogen at position 2

  • A methoxy (OCH₃) group attached to carbon at position 3

  • A methyl (CH₃) group attached to carbon at position 5

  • A hydrogen atom at position 4

This arrangement creates specific reactivity patterns that differ from other isoxazole derivatives with different substitution patterns .

Synthesis Methods

Several synthetic routes have been established for the preparation of 3-methoxy-substituted isoxazoles, including 3-Methoxy-5-methylisoxazole. The synthesis typically involves strategic incorporation of the methoxy group at the 3-position and the methyl group at the 5-position of the isoxazole ring.

Common Synthetic Approaches

While specific literature focused exclusively on 3-Methoxy-5-methylisoxazole synthesis is limited, methods used for similar 3-methoxy-isoxazole derivatives provide insight into potential synthetic routes. Based on research with related compounds, potential synthetic pathways include:

  • Reaction of 3-chloro-5-methylisoxazole with methanol and a strong base (such as potassium hydroxide) under reflux conditions to substitute the chlorine with a methoxy group.

  • Cyclization reactions of appropriate β-diketones or β-ketoesters with hydroxylamine, followed by selective methoxylation at the 3-position.

  • Modification of related 3-hydroxy-5-methylisoxazole through methylation using appropriate methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.

Research on similar compounds indicates that these synthetic approaches typically yield the desired 3-methoxyisoxazole derivatives with good efficiency .

Purification Methods

Purification of 3-Methoxy-5-methylisoxazole often involves:

  • Column chromatography using silica gel with appropriate solvent systems

  • Recrystallization from suitable organic solvents such as hexane or carbon tetrachloride

  • Distillation techniques for bulk purification

These methods typically yield the compound with sufficient purity for further chemical transformations or research applications.

Chemical Reactivity

The reactivity of 3-Methoxy-5-methylisoxazole is primarily determined by the electronic properties of the isoxazole ring and the influence of the methoxy and methyl substituents. Based on studies of similar isoxazole compounds, several key reactions can be anticipated.

Lithiation Reactions

3-Methoxyisoxazoles undergo lithiation reactions, particularly at position 4 of the isoxazole ring. When treated with n-butyllithium, 3-methoxyisoxazoles form lithiated intermediates that can react with various electrophiles to introduce functional groups at the 4-position. This reaction pattern has been observed in related 3-methoxy-5-phenylisoxazole compounds and would likely apply to 3-Methoxy-5-methylisoxazole as well .

For example, reaction with carbon dioxide after lithiation would typically lead to the formation of 3-methoxy-5-methyl-4-carboxylic acid derivatives. Similarly, reaction with methyl iodide or iodine would introduce methyl or iodo groups at the 4-position, respectively.

Electrophilic Substitution

The isoxazole ring in 3-Methoxy-5-methylisoxazole can undergo electrophilic substitution reactions, although with different regioselectivity and reactivity compared to benzene derivatives. The electron-donating methoxy group at position 3 influences the electron density distribution in the ring, affecting the site preference for electrophilic attack.

Ring Transformations

Under certain conditions, isoxazoles can undergo ring transformations, including:

  • Ring opening reactions under reducing conditions

  • Rearrangements to other heterocyclic systems

  • Cycloaddition reactions to form more complex structures

These transformations extend the synthetic utility of 3-Methoxy-5-methylisoxazole as a building block for more complex molecular architectures.

Applications and Research Significance

3-Methoxy-5-methylisoxazole and related 3-methoxyisoxazole derivatives have several potential applications across multiple scientific disciplines.

Synthetic Building Block

As a functionalized heterocycle, 3-Methoxy-5-methylisoxazole serves as a valuable synthetic intermediate in the preparation of more complex molecules. The presence of the isoxazole ring with specific substitution patterns makes it useful for:

  • Construction of larger heterocyclic systems

  • Incorporation into biologically active compounds

  • Development of materials with specific electronic or optical properties

Agricultural Applications

Isoxazole derivatives have applications in agricultural chemistry, particularly as components of fungicides, herbicides, and insecticides. The specific role of 3-Methoxy-5-methylisoxazole in agricultural applications requires further research investigation.

Comparison with Related Compounds

Understanding the similarities and differences between 3-Methoxy-5-methylisoxazole and structurally related compounds provides valuable context for its chemical behavior and potential applications.

Comparison with Other 3-Methoxyisoxazoles

Several 3-methoxyisoxazole derivatives with different substituents at the 5-position have been synthesized and studied. For example, 3-methoxy-5-phenylisoxazole (mentioned in the research literature) shares the 3-methoxy substitution pattern but features a phenyl group instead of a methyl group at position 5 .

These structural differences result in:

  • Different physical properties, including melting points and solubility profiles

  • Varied electronic properties and reactivity patterns

  • Distinct biological activities and potential applications

Comparison with 5-Methoxy-3-methylisoxazole

The isomeric compound 5-methoxy-3-methylisoxazole, with switched positions of the methyl and methoxy groups, would display different electronic properties and reactivity patterns compared to 3-Methoxy-5-methylisoxazole. This positional isomerism significantly affects the compound's behavior in chemical reactions and biological systems.

Comparison with 3-Hydroxy-5-methylisoxazole

Analytical Techniques for Characterization

Various analytical techniques can be employed for the characterization and identification of 3-Methoxy-5-methylisoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on data from related 3-methoxyisoxazole compounds, the proton NMR spectrum of 3-Methoxy-5-methylisoxazole would typically show:

  • A singlet for the methoxy protons (OCH₃) at around 3.8-4.0 ppm

  • A singlet for the methyl protons (CH₃) at approximately 2.2-2.4 ppm

  • A singlet for the C-4 proton of the isoxazole ring at about 5.8-6.0 ppm

These chemical shifts may vary slightly depending on the specific solvent and measurement conditions used .

Infrared (IR) Spectroscopy

The IR spectrum of 3-Methoxy-5-methylisoxazole would be expected to show characteristic absorption bands, including:

  • C=N and C=C stretching vibrations of the isoxazole ring in the 1550-1650 cm⁻¹ region

  • C-O stretching of the methoxy group around 1200-1250 cm⁻¹

  • C-H stretching vibrations of the methyl and methoxy groups in the 2800-3000 cm⁻¹ region

Based on data from similar compounds, strong IR absorption bands would typically be observed at approximately 1590-1610 cm⁻¹ (strong), 1550-1570 cm⁻¹ (shoulder), and 1510 cm⁻¹ (strong) .

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) provide effective methods for the separation, identification, and quantification of 3-Methoxy-5-methylisoxazole in complex mixtures. These techniques are particularly valuable for purity assessment and quality control in synthetic applications.

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